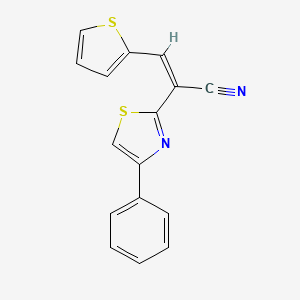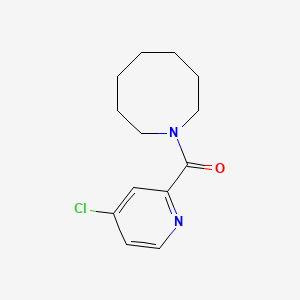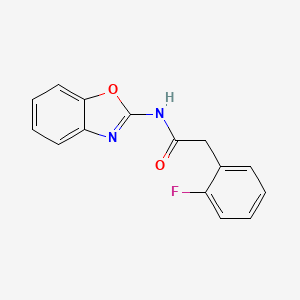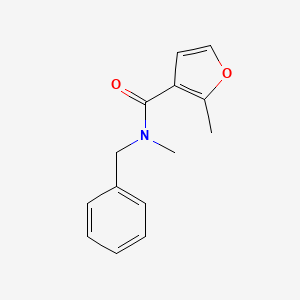![molecular formula C16H18N2O3 B7500924 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MQCA and is a derivative of quinoline, which is a heterocyclic aromatic compound.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacteria, and inflammatory cells. MQCA has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. It also inhibits the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
MQCA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of damaged or abnormal cells. It also inhibits the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the inflammatory response. Furthermore, MQCA has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other anticancer and antimicrobial agents. However, one limitation of MQCA is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential applications of MQCA in the treatment of other diseases such as Alzheimer's and Parkinson's. Furthermore, the development of novel drug delivery systems can help to improve the solubility and bioavailability of MQCA in vivo.
Méthodes De Synthèse
The synthesis of 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid involves the reaction of 2-methylquinoline-4-carboxylic acid with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N,N-dimethylformamide. The reaction results in the formation of an intermediate, which is then treated with pentanoic acid to obtain the final product.
Applications De Recherche Scientifique
2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that MQCA can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation.
Propriétés
IUPAC Name |
2-[(2-methylquinoline-4-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-6-14(16(20)21)18-15(19)12-9-10(2)17-13-8-5-4-7-11(12)13/h4-5,7-9,14H,3,6H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPTNAXNXFKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC(=NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

